molecular formula C17H25BClNO4 B13412801 Tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate

Tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate

Cat. No.: B13412801
M. Wt: 353.6 g/mol
InChI Key: ISOHQBXSLADALI-UHFFFAOYSA-N
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Description

Tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate is a complex organic compound that features a tert-butyl ester, an aminomethyl group, and a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of solvents such as toluene or dimethylformamide, and bases like potassium carbonate or sodium hydroxide.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or alkylated derivatives.

Scientific Research Applications

Tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate involves its interaction with molecular targets through its boron-containing moiety. The dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(aminomethyl)benzoate
  • Tert-butyl 3-(aminomethyl)benzoate
  • Tert-butyl 4-amino-3-methoxybenzoate

Uniqueness

Tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate is unique due to its dioxaborolane ring, which imparts distinct chemical reactivity and potential for forming reversible covalent bonds. This makes it particularly valuable in applications requiring specific and reversible interactions with biological molecules .

Properties

Molecular Formula

C17H25BClNO4

Molecular Weight

353.6 g/mol

IUPAC Name

tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate

InChI

InChI=1S/C17H25BClNO4/c1-15(2,3)22-14(21)11-7-8-13(19)12(9-11)18-23-16(4,5)17(6,10-20)24-18/h7-9H,10,20H2,1-6H3

InChI Key

ISOHQBXSLADALI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)CN)(C)C)C2=C(C=CC(=C2)C(=O)OC(C)(C)C)Cl

Origin of Product

United States

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